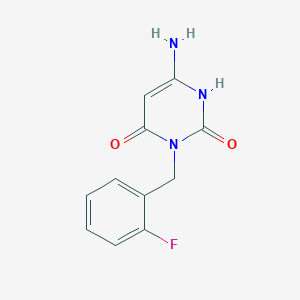
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FBP, is an organic compound belonging to the pyrimidine family of molecules. It is a white crystalline solid that is soluble in water and organic solvents. 6-FBP has been widely studied for its potential applications in scientific research, due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Pyrimidine derivatives have been synthesized and evaluated for their herbicidal activities. For instance, compounds with trifluoromethyl pyrimidine dione structure exhibited significant herbicidal activity against certain plant species, indicating the potential of pyrimidine derivatives in agricultural applications (Yang Huazheng, 2013).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has shown that some compounds possess urease inhibitory activity, suggesting their utility in addressing diseases related to urease enzyme activity (A. Rauf et al., 2010).
Antimicrobial and Antitumor Activity
Pyrimidine derivatives have also been studied for their antimicrobial and antitumor activities. Novel syntheses have led to compounds that show promise as potential antimicrobial and antitumor agents, highlighting the versatility of pyrimidine scaffolds in drug discovery (S. Raić-Malić et al., 2000).
Optical and Nonlinear Optical Properties
Pyrimidine-based compounds have been synthesized and characterized for their potential in optical, nonlinear optical, and drug discovery applications. Computational and experimental studies suggest these derivatives could be efficient candidates for NLO device fabrications, indicating their utility in materials science (B. Mohan et al., 2020).
Hydrogen-bonded Supramolecular Assemblies
Pyrimidine derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine compounds in the development of complex molecular architectures with applications in molecular recognition and self-assembly processes (M. Fonari et al., 2004).
Propiedades
IUPAC Name |
6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFGZJVIGGQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

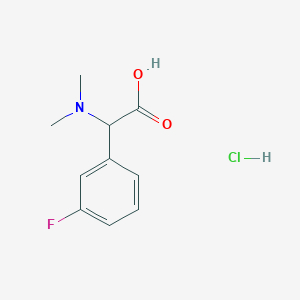
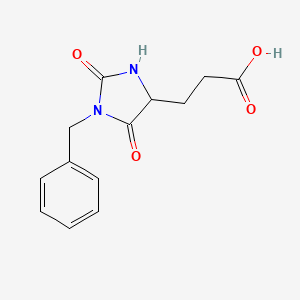
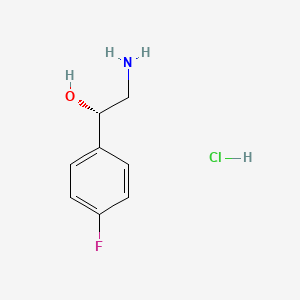
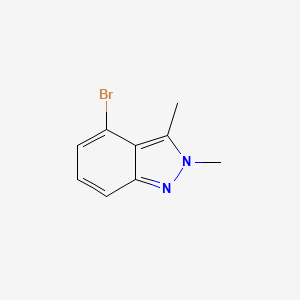
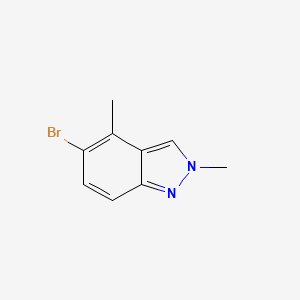
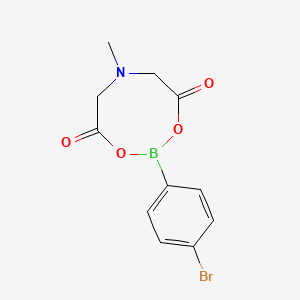
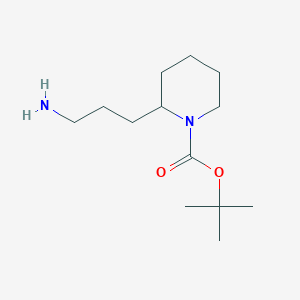

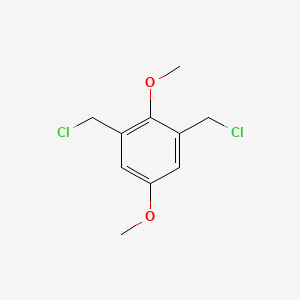
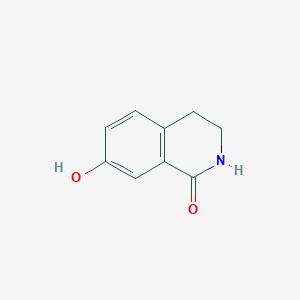
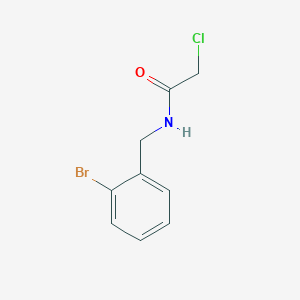
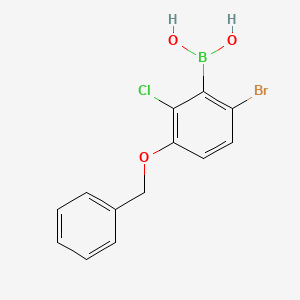
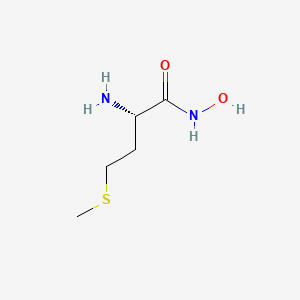
![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)